molecular formula C13H17NO3 B11194980 3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine

3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine

Cat. No.: B11194980
M. Wt: 235.28 g/mol
InChI Key: ANTSTILYYXMWSX-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine is a complex organic compound that features a cyclopropylmethoxy group, a furan-2-carbonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the dehydrogenative coupling of furfuryl alcohol with carbonyl compounds under mild reaction conditions, using iPr PNP-Mn as the catalyst and a weak base like Cs2CO3 . This method allows for the efficient production of carbonyl furan derivatives, which can then be further modified to introduce the cyclopropylmethoxy and pyrrolidine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarbonyl derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine involves its interaction with molecular targets and pathways within biological systems. The furan ring and pyrrolidine moiety can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C13H17NO3/c15-13(12-2-1-7-16-12)14-6-5-11(8-14)17-9-10-3-4-10/h1-2,7,10-11H,3-6,8-9H2

InChI Key

ANTSTILYYXMWSX-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC=CO3

Origin of Product

United States

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